molecular formula C16H19FN4O3S B2702359 N-ethyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921563-43-1

N-ethyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2702359
CAS No.: 921563-43-1
M. Wt: 366.41
InChI Key: XGTMRUZJDYNNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Research Findings : A study investigated pyrazole-acetamide derivatives, structurally related to the specified compound, for their coordination with metal ions and antioxidant activity. These derivatives showed significant antioxidant activity (Chkirate et al., 2019).

Antipsychotic Potential

  • Research Findings : Derivatives of the compound, particularly those in the 1H-pyrazol-5-ol series, were evaluated for antipsychotic properties. They demonstrated efficacy in behavioral tests without interacting with dopamine receptors, unlike typical antipsychotics (Wise et al., 1987).

Antitumor Activity

  • Research Findings : Amino acid ester derivatives containing fluorine, similar in structure to the specified compound, were synthesized and tested for antitumor activity. One such derivative exhibited significant inhibitory effects against liver cancer (Xiong et al., 2009).

Anti-Inflammatory Activity

  • Research Findings : Certain acetamide derivatives, structurally related to the specified compound, demonstrated significant anti-inflammatory activity. This was established through the synthesis of various derivatives and their evaluation against inflammation models (Sunder & Maleraju, 2013).

Molecular Modeling and Anticancer Screening

  • Research Findings : N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which are structurally related, were synthesized and subjected to molecular modeling and anticancer screening. These compounds showed potent cytotoxic effects against breast cancer (Abu-Melha, 2021).

Synthesis and Transformations in Medicinal Chemistry

  • Research Findings : The synthesis and selected transformations of 1H-imidazole 3-oxides derived from amino acid esters, related to the compound , were explored. This study contributes to the broader understanding of imidazole-based compounds in medicinal chemistry (Jasiński et al., 2008).

Synthesis and Antimicrobial Activities

  • Research Findings : The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, related to the specified compound, was carried out and evaluated for antimicrobial activities. This highlights the potential of such compounds in developing new antimicrobial agents (Sharma et al., 2004).

Mechanism of Action

Properties

IUPAC Name

N-ethyl-2-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-2-18-14(23)8-21-11(9-22)7-19-16(21)25-10-15(24)20-13-6-4-3-5-12(13)17/h3-7,22H,2,8-10H2,1H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTMRUZJDYNNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.